molecular formula C20H20N2O3S2 B2952975 N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-phenethyloxalamide CAS No. 1421484-41-4

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-phenethyloxalamide

Cat. No. B2952975
CAS RN: 1421484-41-4
M. Wt: 400.51
InChI Key: XTRNTXDYTJKVQQ-UHFFFAOYSA-N
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Description

“N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-phenethyloxalamide” is a chemical compound with the molecular formula C20H20N2O3S2 and a molecular weight of 400.51. It is a thiophene-based compound . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of the molecule plays a vital role in its biological and physiological functions .


Chemical Reactions Analysis

The synthesis of thiophene derivatives involves various chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research in organic chemistry has demonstrated the synthesis and functional utility of complex molecules involving thiophene units, similar to the structure of interest. These compounds are utilized in creating novel ligands, demonstrating specific receptor interactions, or as intermediates in synthesizing more complex structures. For instance, the synthesis of opioid ligands with mixed properties from substituted enantiomeric N-phenethyl-5-phenylmorphans highlights the methodological advancements in targeting specific receptors, indicating the potential for designing compounds with tailored pharmacological profiles (Cheng et al., 2007).

Materials Science and Sensing Applications

Compounds with thiophene units have been explored for their electronic and photovoltaic properties, contributing to the development of materials for electronic applications. The study on the fluorescent turn-on sensor for aluminum ion by a naphthaldehyde derivative exemplifies the application of thiophene-based compounds in detecting metal ions, demonstrating the versatility of such compounds in sensor technology (Wang et al., 2016).

Medicinal Chemistry and Drug Design

The pharmacological exploration of thiophene-containing compounds extends to their use as potential therapeutic agents. For example, the development of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) and their receptor binding profiles provide insights into the design of psychoactive substances with specific receptor affinities, offering perspectives on the therapeutic versus psychoactive effects of these compounds (Rickli et al., 2015).

Future Directions

Thiophene-based compounds have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N'-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c23-18(16-7-4-12-26-16)17-9-8-15(27-17)13-22-20(25)19(24)21-11-10-14-5-2-1-3-6-14/h1-9,12,18,23H,10-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRNTXDYTJKVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-phenethyloxalamide

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